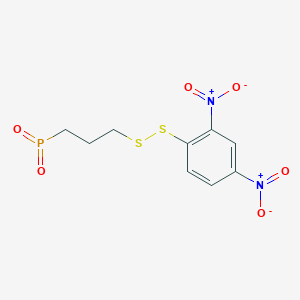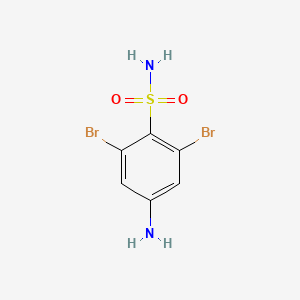
3,6-Diamino-10-(2-propenyl)acridinium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diamino-10-(2-propenyl)acridinium typically involves the reaction of acridine derivatives with appropriate amines under controlled conditions . One common method includes the alkylation of 3,6-diaminoacridine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the final product .
化学反応の分析
Types of Reactions
3,6-Diamino-10-(2-propenyl)acridinium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine compounds.
Substitution: Formation of various substituted acridinium derivatives.
科学的研究の応用
3,6-Diamino-10-(2-propenyl)acridinium has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,6-Diamino-10-(2-propenyl)acridinium involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule . This intercalation can inhibit the activity of enzymes such as topoisomerase, leading to the inhibition of DNA replication and transcription . Additionally, the compound can generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
類似化合物との比較
Similar Compounds
- 3,6-Diamino-10-methylacridinium
- 3,6-Diamino-10-(6-(4-nitrobenzamido)hexyl)acridinium
- 3,6-Diamino-10-(6-(4-nitrobenzoyloxy)hexyl)acridinium
Uniqueness
3,6-Diamino-10-(2-propenyl)acridinium is unique due to its specific propenyl group, which imparts distinct chemical properties and reactivity compared to other acridinium derivatives . This uniqueness makes it valuable in specialized applications, particularly in the fields of medicinal chemistry and molecular biology .
特性
CAS番号 |
52009-70-8 |
|---|---|
分子式 |
C16H16N3+ |
分子量 |
250.32 g/mol |
IUPAC名 |
10-prop-2-enylacridin-10-ium-3,6-diamine |
InChI |
InChI=1S/C16H15N3/c1-2-7-19-15-9-13(17)5-3-11(15)8-12-4-6-14(18)10-16(12)19/h2-6,8-10H,1,7H2,(H3,17,18)/p+1 |
InChIキー |
IUJAADBPPHZUKO-UHFFFAOYSA-O |
正規SMILES |
C=CC[N+]1=C2C=C(C=CC2=CC3=C1C=C(C=C3)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[3-(2-Aminoanilino)propyl]pyrrolidin-2-one](/img/structure/B13962188.png)







![2-bromo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B13962222.png)



![Benzyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13962255.png)
